molecular formula C6H7N3O B2801808 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one CAS No. 1423027-37-5

5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one

货号: B2801808
CAS 编号: 1423027-37-5
分子量: 137.142
InChI 键: OZEDEFOLUBDEFN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one is a heterocyclic compound with a fused bicyclic structure.

化学反应分析

5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

科学研究应用

5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one has a wide range of applications in scientific research:

作用机制

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

相似化合物的比较

5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one can be compared with other similar compounds such as imidazo[1,2-a]pyridines and pyrrolo[1,2-a]pyrazines. These compounds share a similar fused bicyclic structure but differ in their chemical properties and applications. For example, imidazo[1,2-a]pyridines are known for their use in pharmaceutical chemistry, while pyrrolo[1,2-a]pyrazines are studied for their biological activities .

生物活性

5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on recent studies.

Chemical Structure and Synthesis

This compound features a fused bicyclic structure that contributes to its unique chemical properties. The synthesis typically involves the cyclization of imidazole and pyrazine derivatives under specific catalytic conditions. Common methods include:

  • Cyclization : Reaction of imidazole derivatives with pyrazine derivatives.
  • Oxidation and Reduction : The compound can undergo oxidation using agents like hydrogen peroxide and reduction with sodium borohydride .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • ENPP1 Inhibition : Recent studies have shown that certain derivatives of imidazo[1,2-a]pyrazine act as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is crucial in regulating immune responses. For instance, a derivative demonstrated an IC50 value of 5.70 nM against ENPP1 and enhanced the expression of STING pathway genes in cancer models .
  • CDK9 Inhibition : Another significant activity involves inhibiting cyclin-dependent kinase 9 (CDK9), which is vital for transcription regulation. Derivatives have shown IC50 values as low as 0.16 µM against CDK9, indicating strong potential as anticancer agents .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound derivatives:

  • Cytotoxicity : Research indicated that specific derivatives exhibit significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colorectal cancer). The most potent compounds showed IC50 values around 6.66 µM .
  • In Vivo Studies : In murine models, treatment with ENPP1 inhibitors combined with anti-PD-1 antibodies resulted in tumor growth inhibition rates exceeding 77% .

Antiviral Activity

Some derivatives have also been evaluated for antiviral properties:

  • COVID-19 Inhibition : A derivative was found to exhibit promising antiviral activity against human coronavirus strains with an IC50 of 56.96 µM .

Data Summary

Activity TypeTarget/PathwayIC50 ValueReference
ENPP1 InhibitionImmune Regulation5.70 nM
CDK9 InhibitionCancer Proliferation0.16 µM
CytotoxicityMCF7/HCT1166.66 µM
Antiviral ActivityCOVID-1956.96 µM

Case Study 1: ENPP1 Inhibitor Development

In a study focused on developing ENPP1 inhibitors from imidazo[1,2-a]pyrazine derivatives, researchers optimized compound structures leading to high selectivity and potency. The findings suggest these compounds could enhance cancer immunotherapy by modulating immune pathways effectively.

Case Study 2: CDK9 Inhibitors

Another investigation synthesized various imidazo[1,2-a]pyrazine derivatives as CDK9 inhibitors. The most effective compounds were tested against multiple cancer cell lines and exhibited promising results in both cytotoxicity assays and in vivo efficacy.

属性

IUPAC Name

7,8-dihydro-5H-imidazo[1,2-a]pyrazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-6-4-9-2-1-7-5(9)3-8-6/h1-2H,3-4H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEDEFOLUBDEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CN2CC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423027-37-5
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。